molecular formula C7H11NO2 B13453562 [5-(2-Aminoethyl)furan-2-yl]methanol CAS No. 910396-11-1

[5-(2-Aminoethyl)furan-2-yl]methanol

Cat. No.: B13453562
CAS No.: 910396-11-1
M. Wt: 141.17 g/mol
InChI Key: FXIRVYXQUGFFLS-UHFFFAOYSA-N
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Description

[5-(2-Aminoethyl)furan-2-yl]methanol: is an organic compound that features a furan ring substituted with an aminoethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Aminoethyl)furan-2-yl]methanol typically involves the reaction of furfuryl alcohol with ethylenediamine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the target compound .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[5-(2-Aminoethyl)furan-2-yl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(2-Aminoethyl)furan-2-yl]methanol: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(2-Aminoethyl)furan-2-yl]methanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

[5-(2-Aminoethyl)furan-2-yl]methanol: can be compared with other similar compounds, such as:

These comparisons highlight the unique features of This compound , such as its ability to participate in both nucleophilic and electrophilic reactions, making it a versatile compound for various applications .

Properties

CAS No.

910396-11-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

[5-(2-aminoethyl)furan-2-yl]methanol

InChI

InChI=1S/C7H11NO2/c8-4-3-6-1-2-7(5-9)10-6/h1-2,9H,3-5,8H2

InChI Key

FXIRVYXQUGFFLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)CO)CCN

Origin of Product

United States

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